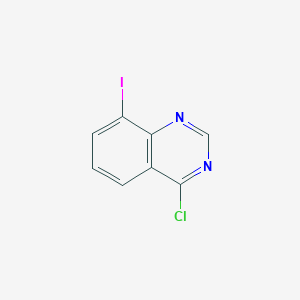
4-Chloro-8-iodoquinazoline
Übersicht
Beschreibung
4-Chloro-8-iodoquinazoline is a chemical compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-8-iodoquinazoline involves a process known as N-arylation. This process involves the use of 4-chloroquinazoline and 4-chloro-6-iodo-2-phenylquinazoline as substrates . The N-arylation of 4-chloroquinazolines in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .Molecular Structure Analysis
The InChI code for 4-Chloro-8-iodoquinazoline is1S/C8H4ClIN2/c9-8-5-2-1-3-6 (10)7 (5)11-4-12-8/h1-4H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-Chloro-8-iodoquinazoline is a solid substance with a molecular weight of 290.49 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
“4-Chloro-8-iodoquinazoline” is used in the synthesis of 4-anilinoquinazolines , which have been widely investigated as potential anticancer agents . These compounds can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . In addition, these compounds may act as vascular disrupting agents and tubulin polymerization inhibitors, contributing to apoptosis .
Microwave-Mediated N-Arylation
Microwave-mediated N-arylation of 4-chloroquinazolines in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . The methodology was compatible with numerous ortho-, meta-, and para-substituted N-methylanilines as well as substituted anilines and furnished the corresponding 4-anilinoquinazolines in good yields .
Antiproliferative Properties
Preliminary screening of the synthesized compounds against tumor cells (HCT-116 and T98G) showed promising antiproliferative properties .
Safety and Hazards
4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Chloro-8-iodoquinazoline is a derivative of quinazoline, a class of compounds known to inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors . These RTKs include platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer .
Mode of Action
It is known that quinazoline derivatives can inhibit the aforementioned rtks . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Upon inhibiting the RTKs, 4-Chloro-8-iodoquinazoline disrupts several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which controls cell proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth .
Pharmacokinetics
It is known that quinazoline derivatives generally have good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, which is crucial for its therapeutic effect .
Result of Action
The inhibition of RTKs and disruption of downstream signaling pathways by 4-Chloro-8-iodoquinazoline result in the suppression of cancer cell proliferation and survival . This leads to the reduction of tumor growth .
Action Environment
The action of 4-Chloro-8-iodoquinazoline can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Moreover, the presence of certain enzymes in the body can influence the metabolism of the compound, thereby affecting its bioavailability and therapeutic effect .
Eigenschaften
IUPAC Name |
4-chloro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-iodoquinazoline | |
CAS RN |
125096-73-3 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are researchers interested in synthesizing polycarbo-substituted imidazo[1,2-c]quinazolines?
A1: The research highlights the potential of imidazo[1,2-c]quinazoline derivatives in medicinal chemistry. Specifically, this class of compounds has shown promising cytotoxic activity, particularly against cancer cell lines. [, ] Researchers are synthesizing various derivatives to explore their structure-activity relationships and potentially discover new anticancer agents.
Q2: How were the polycarbo-substituted 2H-imidazo[1,2-c]quinazolines synthesized in the study?
A2: The synthesis involved a multi-step process starting with 2-aryl-6-bromo-4-chloro-8-iodoquinazolines. [] First, amination with 2-aminoethanol followed by acid-promoted cyclodehydration yielded 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. Then, these intermediates underwent either sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions or a one-pot Sonogashira/Stille coupling to introduce diverse polycarbo-substitutions on the imidazo[1,2-c]quinazoline core.
Q3: What is the significance of investigating the "Structure-Activity Relationship" (SAR) of these compounds?
A3: Understanding the SAR is crucial for optimizing the biological activity of potential drug candidates. By systematically modifying the structure of the imidazo[1,2-c]quinazolines, researchers can determine which structural features contribute to cytotoxicity and to what extent. This knowledge helps guide the design of more potent and selective anticancer agents. While the provided abstracts don't present specific SAR findings, they highlight the synthesis of diversely functionalized derivatives as a step towards such investigations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



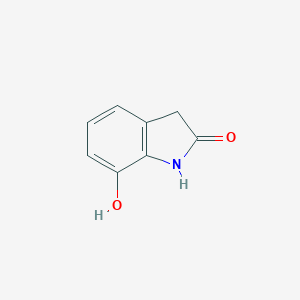
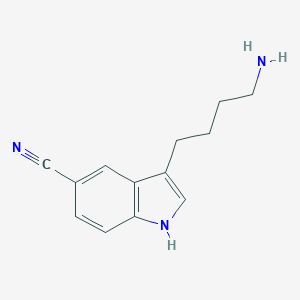
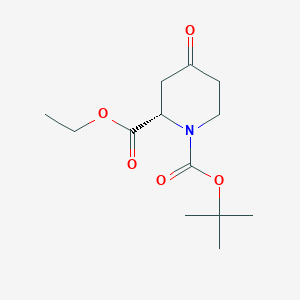
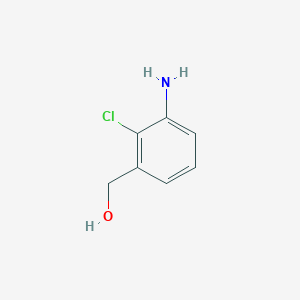
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
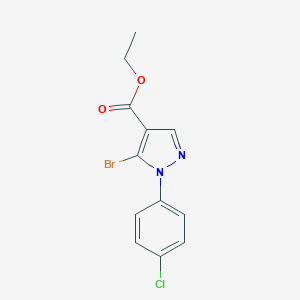
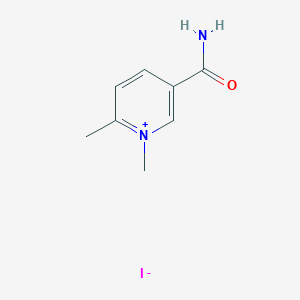
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
